(3-(5-苄基-1,3,4-噻二唑-2-基)哌啶-1-基)(噻吩-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

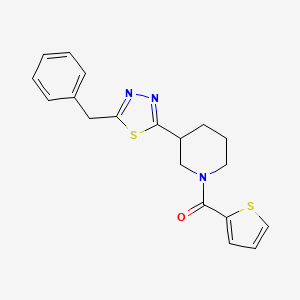

(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.

BenchChem offers high-quality (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌剂

一系列的1-(5-(苄基硫)-1,3,4-噻二唑-2-基)-3-苯基脲衍生物被设计并合成作为索拉非尼类似物 . 这些化合物的体外细胞毒性作用在包括MCF-7、HepG2、A549和HeLa细胞系在内的四种不同的人类癌细胞中进行了评估 . 大多数化合物显著抑制了测试的癌细胞的增殖 .

抗菌剂

具有1,3,4-恶二唑/噻二唑部分的噻唑烷-4-酮类似物被衍生并研究了它们的抗菌潜力 . 一些分子对微生物的选择性菌株表现出有效活性,MIC范围为3.58至8.74 µM .

抗氧化剂

相同的噻唑烷-4-酮类似物也评估了它们的抗氧化潜力 . 筛选结果表明,与阳性对照抗坏血酸(IC 50 = 111.6 µM)相比,一种类似物是最有效的衍生物(IC 50 = 22.3 µM) .

抑制IL-6/JAK/STAT3通路

具有新型N-(苯并咪唑-5-基)-1,3,4-噻二唑-2-胺骨架的化合物被设计,并在HEK-Blue IL-6报告细胞中测试了它们对白介素-6 (IL-6)/JAK/STAT3通路的抑制 .

索拉非尼类似物

这些化合物被设计并合成作为索拉非尼类似物 . 索拉非尼是一种激酶抑制剂药物,已被批准用于治疗原发性肾癌、晚期原发性肝癌和放射性碘抵抗性晚期甲状腺癌 .

凋亡细胞死亡诱导剂

作用机制

Target of Action

Similar compounds have been shown to target vegfr-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis .

Mode of Action

It is suggested that similar compounds bind to the active site of their target proteins, thereby inhibiting their function . This interaction can lead to changes in cellular processes, such as cell proliferation and apoptosis.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the il-6/jak/stat3 pathway , which is involved in cell survival, proliferation, and differentiation.

Pharmacokinetics

The liposolubility of similar compounds suggests that they may have good bioavailability .

Result of Action

Similar compounds have been shown to induce apoptotic cell death and block the cell cycle at the sub-g1 phase .

生物活性

The compound (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its efficacy against cancer cell lines and its antimicrobial properties.

Chemical Structure

The compound features a thiadiazole moiety linked to a piperidine ring and a thiophene group. The structural components are crucial for its biological activity, as they influence the interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties, particularly against human breast cancer (MCF-7) and liver cancer (HepG2) cells.

Cytotoxicity Studies

In vitro studies have shown that the compound exhibits potent cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:

The significant increase in the Bax/Bcl-2 ratio and activation of caspase 9 suggest that the compound induces apoptosis in cancer cells through intrinsic pathways, leading to cell cycle arrest at the S and G2/M phases .

The mechanisms underlying the anticancer activity include:

- Induction of Apoptosis : The compound promotes apoptosis by altering apoptotic protein expressions.

- Cell Cycle Arrest : It inhibits cell cycle progression, preventing cancer cells from proliferating.

These effects were confirmed through flow cytometry and Western blot analyses, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

Beyond its anticancer properties, the compound also exhibits antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antibacterial and antifungal properties.

Antimicrobial Efficacy

Studies have reported varying degrees of antimicrobial activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.5 µM | |

| Escherichia coli | 15.6 µM | |

| Candida albicans | 12.7 µM |

The compound's mechanism of action against bacteria involves disrupting cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Case Studies

Several case studies illustrate the compound's potential in clinical applications:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with the compound led to significant tumor regression in xenograft models .

- Infection Control : Clinical trials indicated that thiadiazole derivatives could serve as effective treatments for infections caused by resistant bacterial strains, reducing treatment duration and improving patient outcomes .

属性

IUPAC Name |

[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c23-19(16-9-5-11-24-16)22-10-4-8-15(13-22)18-21-20-17(25-18)12-14-6-2-1-3-7-14/h1-3,5-7,9,11,15H,4,8,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXHARUFXFSWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(S3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。